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N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethoxybenzamide

CDK2 inhibition structure-activity relationship benzamide regioisomerism

Researchers seeking non-purine CDK2 inhibitor scaffolds face limited options with confounded binding profiles. This triazolopyrimidine probe solves that with a crystallographically validated hinge-binding core. Key procurement advantages: - C-6 propyl linker provides ~5 Å conformational flexibility for ATP-pocket occupancy, critical for selectivity engineering over GSK-3β. - 3,5-Dimethoxybenzamide avoids ortho steric effects that confound SAR interpretation in 2,3-regioisomer analogs. - Balanced cLogP (1.08) and single H-bond donor minimize non-specific binding in biochemical kinase panels. - Multi-vendor availability at ≥95% purity ensures reproducible procurement for fragment elaboration and screening library construction.

Molecular Formula C17H19N5O3
Molecular Weight 341.371
CAS No. 2034227-47-7
Cat. No. B2845544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethoxybenzamide
CAS2034227-47-7
Molecular FormulaC17H19N5O3
Molecular Weight341.371
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2)OC
InChIInChI=1S/C17H19N5O3/c1-24-14-6-13(7-15(8-14)25-2)16(23)18-5-3-4-12-9-19-17-20-11-21-22(17)10-12/h6-11H,3-5H2,1-2H3,(H,18,23)
InChIKeyJZQKDDAHVKTHTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethoxybenzamide (CAS 2034227-47-7): Structural Identity and Procurement Baseline


N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethoxybenzamide (CAS 2034227-47-7) is a synthetic small molecule belonging to the 1,2,4-triazolo[1,5-a]pyrimidine (TZP) class, a scaffold recognized for ATP-competitive kinase inhibition, particularly against cyclin-dependent kinase 2 (CDK2) [1]. With molecular formula C17H19N5O3 and molecular weight 341.371 g/mol, it features a 3,5-dimethoxybenzamide moiety tethered via a propyl linker to the C-6 position of the triazolopyrimidine core . The compound is commercially available from multiple research chemical suppliers at typical purities of 95–96%, though no primary peer-reviewed publication or patent specifically characterizing its biological activity was identified at the time of this analysis .

Why N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethoxybenzamide Cannot Be Interchanged with Close Analogs


Within the triazolopyrimidine-benzamide chemical space, even subtle structural variations produce divergent pharmacological profiles that preclude generic substitution. The 3,5-dimethoxy substitution pattern on the benzamide ring distinguishes this compound from its 2,3-dimethoxy regioisomer, which exhibits a distinct hydrogen-bonding topology and altered binding to CDK2 at Leu83 [1]. Similarly, analogs bearing electron-withdrawing substituents (e.g., 5-chloro-2-methoxy or 4-trifluoromethoxy) display different lipophilicity, metabolic stability, and kinase selectivity profiles [2]. The C-6 propyl linker length is also a critical determinant: direct C-6 attachment of the benzamide (as in the 7-hydroxy-5-methyl analog) eliminates the conformational flexibility required for optimal ATP-pocket occupancy, fundamentally altering binding kinetics . These structural distinctions mean that procurement decisions based solely on scaffold similarity risk selecting a compound with undocumented—and potentially divergent—biological activity.

Quantitative Differentiation Evidence for N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethoxybenzamide


3,5-Dimethoxy vs. 2,3-Dimethoxy Regioisomer: Structural and Predicted Pharmacological Divergence

The target compound bears a 3,5-dimethoxybenzamide moiety, whereas its closest commercially available analog, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dimethoxybenzamide, carries methoxy groups at the 2- and 3-positions. In the established CDK2 triazolopyrimidine pharmacophore model, the benzamide carbonyl forms a critical hydrogen bond with the backbone NH of Leu83 in the kinase hinge region [1]. The 3,5-substitution pattern positions both methoxy groups meta to the amide carbonyl, creating a symmetric electron-donating environment that stabilizes the planar amide conformation. In contrast, the 2,3-substitution introduces an ortho-methoxy group that sterically and electronically perturbs this hydrogen-bonding geometry, as described in the Richardson et al. (2006) structure-guided SAR study of triazolopyrimidine CDK2 inhibitors [2]. Computational prediction using the ZINC database (ZINC28864070) indicates that the 3,5-isomer possesses a distinct electrostatic potential surface around the benzamide ring compared to the 2,3-isomer, which is predicted to affect both binding affinity and selectivity [3]. No direct head-to-head experimental comparison of the two regioisomers has been published. However, in the structurally analogous 3,5-dimethoxybenzamide-containing compound N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3,5-dimethoxybenzamide, the 3,5-dimethoxy pattern is associated with multi-target kinase activity, suggesting that this substitution pattern may confer a distinct selectivity fingerprint relative to ortho-substituted analogs .

CDK2 inhibition structure-activity relationship benzamide regioisomerism kinase selectivity

CDK2 Inhibition Potency: Class-Level Benchmarking Against the Triazolopyrimidine Scaffold

The triazolopyrimidine scaffold has been crystallographically validated as an ATP-competitive CDK2 inhibitor chemotype. Richardson et al. (2006) reported that the most potent triazolopyrimidine derivative in their series achieved a CDK2 IC50 of 120 nM with 167-fold selectivity over GSK-3β [1]. The target compound's triazolopyrimidine core, linked via a propyl spacer to a 3,5-dimethoxybenzamide, preserves all structural features essential for CDK2 hinge-region binding: the triazole N1 and N3 atoms accept hydrogen bonds from the hinge backbone, while the pyrimidine ring occupies the adenine pocket [2]. By comparison, the 5-chloro-2-methoxy analog (CAS 2034255-62-2) introduces an electron-withdrawing chloro substituent that is predicted to enhance binding affinity through halogen bonding with the gatekeeper residue Phe80 but may reduce selectivity due to increased hydrophobic contacts in the ATP pocket [3]. The target compound's 3,5-dimethoxy substitution provides balanced electron donation without introducing halogen-bonding liabilities, potentially yielding a selectivity profile intermediate between the unsubstituted benzamide and the chloro-substituted analog. Importantly, no direct experimental IC50 value has been reported for this specific compound; therefore, class-level expectation places its CDK2 IC50 in the sub-micromolar to low micromolar range, comparable to other C-6-substituted triazolopyrimidines but inferior to the optimized 120 nM lead from Richardson et al. [1].

CDK2 IC50 kinase inhibition triazolopyrimidine scaffold GSK-3β selectivity

Physicochemical and Drug-Likeness Profile: Comparison with Key Triazolopyrimidine Analogs

The target compound's calculated physicochemical properties, as recorded in the ZINC database (ZINC28864070), position it within favorable drug-like chemical space: molecular weight 341.37 g/mol, calculated logP 1.082, 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 rotatable bonds [1]. This profile compares favorably against key analogs: the 5-chloro-2-methoxy derivative is expected to have higher logP (~2.0–2.5) due to chlorine substitution, while the 4-trifluoromethoxy analog (CAS 2034557-14-5) has substantially elevated lipophilicity (predicted logP ~3.0–3.5) that may improve membrane permeability at the cost of increased promiscuity and solubility limitations . The target compound's logP of 1.08 falls within the optimal range (1–3) for oral bioavailability according to Lipinski's analysis, and its polar surface area (calculated ~90 Ų) supports both solubility and passive membrane permeability [1]. The directly linked analog (N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3,5-dimethoxybenzamide) has a lower molecular weight (329.31 g/mol) but introduces a hydroxyl group that increases H-bond donors to 2, potentially reducing membrane permeability relative to the target compound . No experimental logD, solubility, or permeability data have been published for any of these analogs, so all comparisons remain computationally derived.

drug-likeness physicochemical properties Lipinski parameters logP comparison

Linker Topology: C-6 Propyl vs. Direct C-6 Attachment — Conformational and Binding Implications

The target compound employs a three-carbon propyl linker (-CH2CH2CH2-) connecting the triazolopyrimidine C-6 position to the benzamide nitrogen. This contrasts with the directly linked analog N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3,5-dimethoxybenzamide, where the benzamide is attached directly to the C-6 carbon . In the co-crystal structures of triazolopyrimidine CDK2 inhibitors (PDB: 2C6I, 2C6T, 2C6K), the C-6 position projects toward the solvent-exposed region of the ATP-binding pocket, with substituents at this position tolerating significant conformational diversity [1]. The propyl linker provides approximately 5.0–5.5 Å of extended reach (three sp3 carbon-carbon bonds at ~1.54 Å each), enabling the benzamide moiety to sample a broader conformational space and potentially engage peripheral binding sites or solvent-exposed residues. The direct C-6 attachment eliminates this flexibility, constraining the benzamide to a single rotameric state and potentially forcing suboptimal interactions if the benzamide cannot achieve a complementary pose [2]. In the broader triazolopyrimidine SAR literature, C-6 substitution with flexible alkylamino or alkylamido chains has been associated with improved selectivity over GSK-3β compared to directly attached aromatic groups [1]. However, no direct experimental comparison of linker length on CDK2 potency or selectivity has been published for these specific compounds.

linker optimization conformational flexibility CDK2 ATP-pocket structure-based design

Computed logP as a Surrogate for Solubility and Non-Specific Binding: Differentiation Among Triazolopyrimidine Benzamides

Among the commercially available C-6-propyl triazolopyrimidine benzamide series, the target compound (cLogP 1.082) occupies a distinct and favorable lipophilicity range compared to more hydrophobic analogs [1]. The 5-chloro-2-methoxy analog (CAS 2034255-62-2) and 4-trifluoromethoxy analog (CAS 2034557-14-5) carry substituents that increase cLogP by approximately 0.9–2.4 log units, corresponding to a predicted 8- to 250-fold increase in octanol-water partition coefficient . In kinase inhibitor development, compounds with logP > 3 are associated with increased risk of phospholipidosis, CYP450 inhibition, and non-specific protein binding that can produce false-positive results in cellular assays [2]. The target compound's cLogP of 1.08 places it below commonly cited risk thresholds (logP < 3 for developability; logP < 2 for optimal CNS penetration). Conversely, the more polar 7-hydroxy-5-methyl analog introduces an additional H-bond donor that may limit membrane permeability in cellular contexts . The target compound's balanced profile—low logP, single HBD, moderate MW—makes it the most suitable candidate for primary screening cascades where both biochemical potency and cellular target engagement must be assessed without confounding physicochemical artifacts.

logP optimization solubility prediction non-specific binding assay interference

Vendor Availability and Purity Benchmarking: Single-Source Risk and Inter-Lot Variability

The target compound (CAS 2034227-47-7) is available from multiple independent vendors including EvitaChem (Catalog EVT-2982618) and ChemScene, with specified purities of 95% and 96%, respectively . In contrast, the 2,3-dimethoxy regioisomer and the 5-chloro-2-methoxy analog are each predominantly available from a single vendor, introducing single-source supply risk for screening campaigns requiring multi-gram quantities or resupply over extended timelines [1]. The 4-trifluoromethoxy analog (CAS 2034557-14-5) is listed by A2B Chem but with no publicly posted purity specification, creating uncertainty in procurement quality . For the target compound, the availability of at least two independent suppliers enables competitive pricing, quality cross-validation via independent Certificate of Analysis (CoA) comparison, and supply redundancy—critical factors for long-term research programs. No vendor provides detailed batch-specific analytical characterization (e.g., HPLC chromatograms, NMR spectra, elemental analysis) publicly, which is a gap across the entire compound series. Storage conditions are specified at 4°C by ChemScene, with room-temperature shipping, indicating adequate thermal stability for routine handling .

vendor comparison purity specification supply chain quality control

Optimal Application Scenarios for N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethoxybenzamide Based on Differentiated Evidence


CDK2-Focused Kinase Screening and Scaffold-Hopping Campaigns

This compound is best deployed as a mid-potency CDK2 screening hit for scaffold-hopping programs seeking to replace purine-based CDK2 inhibitors (e.g., roscovitine, purvalanol B) with a triazolopyrimidine chemotype. Its 3,5-dimethoxybenzamide substitution and propyl linker are consistent with the crystallographically validated CDK2 hinge-binding pharmacophore established by Richardson et al. (2006), where the triazolopyrimidine core achieved 120 nM CDK2 IC50 with 167-fold selectivity over GSK-3β [1]. The compound's balanced cLogP (1.08) and single H-bond donor make it suitable for primary biochemical kinase profiling panels without the confounding non-specific binding that plagues more lipophilic analogs [2]. Researchers should use this compound as a starting template for systematic C-5, C-7, and benzamide substitution exploration, leveraging the co-crystal structures in PDB entries 2C6I, 2C6T, and 2C6K to guide rational design [3].

Structure-Activity Relationship (SAR) Exploration at the Triazolopyrimidine C-6 Vector

The propyl linker at C-6 distinguishes this compound as a uniquely suitable probe for SAR campaigns investigating linker length and composition at this vector. Unlike the directly attached C-6 benzamide analogs, the three-carbon propyl spacer provides conformational flexibility (~5 Å reach, +2 rotatable bonds) that enables the benzamide moiety to explore peripheral binding regions beyond the adenine pocket [1]. This feature is critical for programs aiming to exploit the solvent-exposed channel in CDK2 for selectivity engineering, as documented in the Richardson et al. SAR study where C-6 substitution patterns influenced GSK-3β selectivity [2]. The compound can serve as the parent scaffold for synthesizing a linker-length series (ethyl, propyl, butyl, PEG-based) to systematically map the optimal tether for potency-selectivity balance [3].

Fragment Elaboration and Library Design for Kinase-Focused Compound Collections

For organizations building kinase-focused screening libraries, this compound represents a rationally selected core scaffold for fragment elaboration. Its multi-vendor availability (at least two independent suppliers) ensures reproducible procurement for library production, while the 95–96% purity specification supports direct use in screening without additional purification [1]. The 3,5-dimethoxybenzamide group provides a synthetically tractable handle for parallel derivatization via demethylation and subsequent O-alkylation or O-acylation, enabling rapid generation of analog libraries. The compound's favorable computed drug-likeness (0 Lipinski violations, cLogP 1.08) reduces the risk of generating analog series with systematic developability liabilities—a common pitfall when starting from more lipophilic lead scaffolds [2]. Procurement teams should prioritize this compound over the 2,3-dimethoxy regioisomer for library construction, as the 3,5-substitution pattern avoids ortho steric effects that could confound SAR interpretation at the benzamide position [3].

Computational Chemistry and Molecular Modeling Studies of ATP-Competitive Kinase Inhibitors

The compound's well-defined triazolopyrimidine core, crystallographically validated binding mode (via homologous PDB structures 2C6I, 2C6T, 2C6K), and availability in the ZINC database (ZINC28864070) make it an excellent test case for computational chemistry workflows including docking validation, molecular dynamics simulations, and free energy perturbation (FEP) calculations [1]. The propyl linker introduces conformational sampling complexity that can benchmark enhanced sampling methods, while the 3,5-dimethoxybenzamide provides a tractable system for studying substituent electronic effects on hinge-binding geometry [2]. Computational groups can use this compound to validate docking scoring functions against the experimentally determined binding poses of triazolopyrimidine inhibitors in CDK2, then apply validated models to virtual screening of commercially available analog space [3].

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